BenchChemオンラインストアへようこそ!

N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide

Kinase inhibitor Cyclopropanecarboxamide Structure-activity relationship

N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide (CAS 439110-73-3, molecular formula C17H14Cl2FNO2, molecular weight 354.2 g/mol) is a synthetic small molecule composed of a 2,4-dichloro-5-[(3-fluorobenzyl)oxy]aniline core coupled to a cyclopropanecarboxamide moiety. It bears the PubChem synonym Bionet1_000009, indicating origin in a commercial screening library.

Molecular Formula C17H14Cl2FNO2
Molecular Weight 354.2
CAS No. 439110-73-3
Cat. No. B2738901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide
CAS439110-73-3
Molecular FormulaC17H14Cl2FNO2
Molecular Weight354.2
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC(=C(C=C2Cl)Cl)OCC3=CC(=CC=C3)F
InChIInChI=1S/C17H14Cl2FNO2/c18-13-7-14(19)16(8-15(13)21-17(22)11-4-5-11)23-9-10-2-1-3-12(20)6-10/h1-3,6-8,11H,4-5,9H2,(H,21,22)
InChIKeyPERDQVKMKBPKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide (CAS 439110-73-3): Structural Identity and Baseline Physicochemical Profile


N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide (CAS 439110-73-3, molecular formula C17H14Cl2FNO2, molecular weight 354.2 g/mol) is a synthetic small molecule composed of a 2,4-dichloro-5-[(3-fluorobenzyl)oxy]aniline core coupled to a cyclopropanecarboxamide moiety [1]. It bears the PubChem synonym Bionet1_000009, indicating origin in a commercial screening library [1]. The compound appears in patent filings within the cyclopropanecarboxamide kinase inhibitor chemotype, specifically in the context of Axl and Mer receptor tyrosine kinase modulation [2]. Computed physicochemical properties include a calculated XLogP3 of 4.4, a topological polar surface area of 38.3 Ų, one hydrogen bond donor, and three hydrogen bond acceptors, as reported in PubChem [1].

Why Generic Cyclopropanecarboxamide Substitution Fails for N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide


Within the cyclopropanecarboxamide chemotype, both the halogen substitution pattern on the phenyl ring and the nature of the benzyl ether substituent critically dictate kinase selectivity and potency. The 2,4-dichloro substitution pattern differs fundamentally from the 3,5-dichloro arrangement found in compounds such as N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC), which is a characterized CYP1 family inhibitor [1]. The presence of the 3-fluorobenzyl ether at the 5-position introduces additional steric bulk and a hydrogen-bond-accepting fluorine atom capable of modulating target binding, whereas simple N-phenyl cyclopropanecarboxamides lack this pharmacophoric extension entirely [2]. These structural differences produce distinct molecular recognition profiles that cannot be predicted from simpler analogs; consequently, substitution with an in-class compound bearing a different substitution pattern or lacking the fluorobenzyloxy motif risks altering both target engagement and off-target liabilities in uncharacterized ways. A direct expert annotation of the limited available potency data for this compound (IC50 = 28 µM) explicitly questioned whether it can be considered either potent or selective [3].

Quantitative Evidence Guide: N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide Differentiation Data


Structural Differentiation: 2,4-Dichloro-5-(3-fluorobenzyloxy) Substitution Pattern vs. Common Cyclopropanecarboxamide Analogs

The target compound bears a unique 2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl substitution pattern that is absent in the most closely related characterized cyclopropanecarboxamides. The well-studied analog N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC) features a 3,5-dichloro substitution without any benzyloxy extension [1]. The 3-fluorobenzyloxy group at the 5-position introduces an aromatic ring system with a meta-fluorine substituent that can engage in orthogonal polar interactions, while the 2,4-dichloro pattern creates a distinct electrostatic surface compared to the symmetric 3,5-dichloro arrangement. This structural divergence is sufficient to preclude reliable extrapolation of SAR from DCPCC or simpler N-phenyl-cyclopropanecarboxamides [2].

Kinase inhibitor Cyclopropanecarboxamide Structure-activity relationship

Kinase Target Class Context: Axl/Mer Receptor Tyrosine Kinase Patent Filing vs. Alternative Kinase Chemotypes

Patent WO2020247418A1, which encompasses cyclopropanecarboxamide compounds including those with dichloro-fluorobenzyloxy substitution patterns, claims modulation of Axl and Mer receptor tyrosine kinases [1]. While specific IC50 values for N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide are not disclosed in the patent, the chemotype's placement within an Axl/Mer-focused filing distinguishes its intended target space from that of DCPCC, which is a CYP1 family inhibitor with reported IC50 values of 0.15–7.5 µM for CYP1A2 and substantially weaker activity against CYP1A1 and CYP1B1 [2]. This target class divergence—kinase inhibition vs. cytochrome P450 inhibition—represents a fundamental functional differentiation that generic cyclopropanecarboxamide classification obscures.

Axl kinase Mer kinase Receptor tyrosine kinase Patent SAR

Available Potency Data Point: Reported IC50 of 28 µM with Expert Annotation on Potency and Selectivity Limitations

An expert annotation by Christopher Southan (2017) on PubMed Commons identifies a reported IC50 of 28 µM for this compound, accompanied by the assessment that at this potency level 'this compound can be neither potent nor selective' [1]. While the specific assay target and conditions underlying this IC50 value could not be retrieved from primary literature through the search scope of this guide, the annotation provides the only publicly accessible quantitative potency benchmark. For context, well-characterized Axl kinase inhibitors such as BGB324 (bemcentinib) achieve IC50 values in the low nanomolar range (e.g., 14 nM for Axl), representing an approximately 2,000-fold potency differential [2].

IC50 Potency Selectivity Expert curation

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Simpler Cyclopropanecarboxamides

PubChem computed descriptors establish the target compound's lipophilicity at XLogP3 = 4.4, which is substantially higher than the parent cyclopropanecarboxamide scaffold (predicted XLogP3 approximately 0.5) and the DCPCC comparator (predicted XLogP3 approximately 2.5) [1]. The topological polar surface area of 38.3 Ų is within acceptable limits for passive membrane permeability but lower than many kinase inhibitors bearing additional heterocyclic rings. The single hydrogen bond donor (the amide NH) and three hydrogen bond acceptors (amide carbonyl, ether oxygen, and aryl fluorine) define a constrained polar interaction capacity distinct from both simpler and more complex analogs [1]. These computed parameters provide a physicochemical basis for distinguishing this compound from other cyclopropanecarboxamides in high-throughput screening library design.

Lipophilicity XLogP3 TPSA Drug-likeness

N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide: Evidence-Supported Application Scenarios


Kinase Inhibitor Screening Library Diversification: Axl/Mer Chemotype Coverage

Based on the patent context disclosing this chemotype for Axl and Mer receptor tyrosine kinase modulation [1], this compound may provide structural diversity within kinase-focused screening libraries. Its 2,4-dichloro-5-(3-fluorobenzyloxy)phenyl substitution pattern represents a distinct pharmacophoric topology compared to typical hinge-binding kinase inhibitors. However, users should note the reported IC50 of 28 µM, which suggests it may serve as a low-potency starting point for hit-to-lead optimization rather than a validated probe compound [2].

Structure-Activity Relationship (SAR) Studies on Cyclopropanecarboxamide Substitution Patterns

The unique combination of 2,4-dichloro substitution and a meta-fluorobenzyl ether at the 5-position makes this compound a useful comparator in systematic SAR studies exploring how halogen positions and benzyloxy extensions modulate target selectivity within the cyclopropanecarboxamide chemotype. It can serve as a structural counterpoint to both the 3,5-dichloro-substituted DCPCC (a CYP1 inhibitor) [3] and simpler N-phenyl-cyclopropanecarboxamides lacking the benzyloxy extension. Controlled head-to-head profiling against these analogs would help deconvolute the contributions of individual structural features to target engagement and selectivity.

Physicochemical Property Benchmarking for Lead Optimization Programs

The computed XLogP3 of 4.4, TPSA of 38.3 Ų, and constrained hydrogen-bond donor count (HBD = 1) position this compound at the upper boundary of typical oral drug-like chemical space for lipophilicity [4]. It may serve as a reference compound for evaluating the impact of elevated logD on assay interference, solubility-limited activity cliffs, or nonspecific protein binding within cyclopropanecarboxamide lead series. Procurement for this purpose requires acceptance of the compound's limited annotated bioactivity.

Bionet Library Interrogation and Chemogenomics Profiling

Given its synonym Bionet1_000009 [4], this compound originates from a commercial screening library, suggesting it may have been profiled against panels of biological targets in industrial or academic screening campaigns. Researchers engaged in chemogenomics analyses or retrospective mining of screening data may procure this compound to confirm historical hits, validate target hypotheses emerging from virtual screening, or establish reference standards for library-specific SAR clusters. The absence of extensive public bioactivity annotation means procurement value depends heavily on access to proprietary screening databases from the original library provider.

Quote Request

Request a Quote for N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.